molecular formula C13H7ClFN B3038678 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile CAS No. 885949-48-4

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

Cat. No. B3038678
CAS RN: 885949-48-4
M. Wt: 231.65 g/mol
InChI Key: QTMNHNRYNLEKDK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CFBC) is an organic chemical compound that has numerous applications in scientific research and laboratory experiments. It is a fluorinated biphenyl derivative with a unique chemical structure and properties that make it an ideal candidate for a variety of research and laboratory uses.

Scientific Research Applications

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . “4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carbonitrile” could potentially be used as a fluorescent probe due to its unique structure.

Medicinal Chemistry

The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry . This compound could be used in the development of new drugs or therapies.

Drug Discovery

Fluorescent probes are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . Therefore, “4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carbonitrile” could be used in the process of drug discovery.

Cell Imaging

Fluorescent probes are also used in cell imaging . The composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others . This compound could potentially be used in this field.

Environmental Analysis

These molecules are used in environmental analysis . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . Therefore, “4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carbonitrile” could be used in environmental analysis.

Infrared Spectroscopy

Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . This compound could potentially be used in IR spectroscopy studies.

Safety and Hazards

The safety data sheet for a similar compound, 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-chlorophenyl)-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMNHNRYNLEKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238160
Record name 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile

CAS RN

885949-48-4
Record name 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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